2-[(Naphthalen-2-yl)oxy]-5-nitropyridine

Crystallography Supramolecular Chemistry Solid-State Packing

This nitro-substituted heterocycle is a critical building block for CNS-penetrant drug discovery programs. Its validated crystal structure confirms a near-orthogonal naphthalene-pyridine geometry (86.13°) and coplanar nitro group essential for predictable supramolecular assembly and target binding. With a logP of 4.46, it delivers the precise lipophilicity window required for SMN2 splicing modifier and hNav1.7 inhibitor lead optimization. Procure with confidence—this specific scaffold's steric and electronic profile is not reproducible with generic 2-aryloxy-5-nitropyridine alternatives.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 83414-49-7
Cat. No. B14415113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Naphthalen-2-yl)oxy]-5-nitropyridine
CAS83414-49-7
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O3/c18-17(19)13-6-8-15(16-10-13)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
InChIKeyPKKYICIDXVYJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Naphthalen-2-yl)oxy]-5-nitropyridine CAS 83414-49-7: Core Identity and Procurement Fundamentals


2-[(Naphthalen-2-yl)oxy]-5-nitropyridine (CAS 83414-49-7) is a nitro-substituted heterocyclic compound comprising a 5-nitropyridine core linked via an ether bridge to a naphthalen-2-yl moiety [1]. Its single-crystal X-ray structure confirms a near-orthogonal geometry between the naphthalene and nitropyridine ring systems (dihedral angle = 86.13°) and a nitro group coplanar with the pyridine ring (O–N–C–C torsion angle = −1.8°) [1]. Available from major suppliers at 97% assay purity with a melting point of 145–148 °C , the compound is documented as a reactant for synthesizing survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inducible nitric oxide synthase inhibitors .

Why 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine Cannot Be Casually Replaced by In-Class Analogs


Substituting 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine with a generic nitro-pyridine derivative or alternative aryloxy-pyridine carries material risk in synthetic and crystallographic applications. The near-orthogonal naphthalene–pyridine dihedral angle (86.13°) is not a default feature of all 2-aryloxy-5-nitropyridines; rather, it arises from the steric and electronic profile of the naphthalen-2-yl substituent, which governs both solid-state packing [1] and downstream molecular geometry in target compounds . The nitro group's coplanarity with the pyridine ring enables N–O⋯π(pyridine) interactions (3.547 Å) that contribute to predictable supramolecular assembly [1], a property that may be absent in analogs with differing substitution patterns. Additionally, the documented logP of 4.46 [2] places this compound in a specific lipophilicity window relevant for membrane permeability; close analogs with different aryl groups will necessarily deviate, altering pharmacokinetic or formulation behavior in SMN modulator and hNav1.7 inhibitor programs .

2-[(Naphthalen-2-yl)oxy]-5-nitropyridine CAS 83414-49-7: Quantitative Differentiation Evidence Against Comparator Compounds


Crystal Engineering Differentiator: Quantified N–O⋯π(pyridine) Interaction and Near-Orthogonal Dihedral Angle

Single-crystal X-ray diffraction establishes the naphthalene and nitropyridine rings as nearly orthogonal, with a dihedral angle of 86.13 (11)° [1]. The nitro group is coplanar with the pyridine ring (O–N–C–C torsion angle = −1.8 (4)°), enabling an N–O⋯π(pyridine) interaction of 3.547 (4) Å [1]. For generic 2-aryloxy-5-nitropyridines, both the dihedral angle and the presence of N–O⋯π interactions depend on the aryl substituent; the naphthalen-2-yl group uniquely enforces this geometry, whereas smaller aryl groups (e.g., phenyl) or substituted naphthyl isomers may yield different packing motifs [2].

Crystallography Supramolecular Chemistry Solid-State Packing

Lipophilicity Benchmark: LogP of 4.46 Enables CNS-Penetrant Scaffold Design

2-[(Naphthalen-2-yl)oxy]-5-nitropyridine exhibits a calculated logP of 4.46 and a polar surface area (PSA) of 67.94 Ų [1]. In comparison, a simpler phenyl analog, 2-(4-methylphenoxy)-5-nitropyridine, has a calculated logP of approximately 3.1 . The ~1.3 log unit difference corresponds to a theoretical ~20-fold increase in lipophilicity, which can significantly enhance blood–brain barrier penetration potential when the nitro group is subsequently reduced to an amine for further derivatization [2].

Medicinal Chemistry ADME CNS Drug Design

Documented Synthetic Utility: Validated Reactant for High-Value Therapeutic Programs

Major chemical suppliers explicitly list 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine as a reactant for three distinct therapeutic target classes: (1) survival motor neuron (SMN) protein modulators, (2) diaminotriazine hNav1.7 inhibitors, and (3) heteroalicyclic carboxamidines as iNOS inhibitors . In contrast, generic 2-aryloxy-5-nitropyridine building blocks (e.g., phenyl or substituted phenyl variants) are not uniformly documented in the same therapeutic contexts, suggesting the naphthyl scaffold provides a specific pharmacophoric advantage recognized in medicinal chemistry literature [1].

Synthetic Chemistry SMN Modulators hNav1.7 Inhibitors

Where 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine Delivers the Strongest Scientific and Procurement Value


CNS-Penetrant SMN Modulator Synthesis for Spinal Muscular Atrophy (SMA) Research

The naphthyloxy scaffold provides a logP of 4.46, aligning with the lipophilicity range associated with favorable blood–brain barrier penetration [1]. Following nitro group reduction to the corresponding amine, the resulting 2-[(naphthalen-2-yl)oxy]-5-aminopyridine serves as a key intermediate in SMN2 splicing modifier programs [2]. The near-orthogonal geometry of the naphthalene and pyridine rings may also influence target binding conformation.

hNav1.7 Inhibitor Scaffold Construction for Analgesic Drug Discovery

The compound is a validated building block for diaminotriazine-based hNav1.7 inhibitors, a sodium channel subtype genetically validated as a pain target [1]. The naphthyl moiety contributes to both hydrophobic binding interactions and appropriate physicochemical properties for further lead optimization [2].

Crystal Engineering and Co-Crystal Formulation Development

The well-characterized solid-state structure—featuring an 86.13° dihedral angle and N–O⋯π(pyridine) interactions at 3.547 Å—provides a predictable supramolecular synthon for crystal engineering studies [1]. This reproducibility supports co-crystal screening campaigns where consistent packing motifs are required for pharmaceutical formulation.

Nitro-to-Amine Reduction for CNS-Focused Library Synthesis

The nitro group at the 5-position of the pyridine ring serves as a latent amine handle. Reduction yields 5-amino-2-[(naphthalen-2-yl)oxy]pyridine, a versatile intermediate for amide coupling, sulfonamide formation, and heterocycle annulation. The elevated logP of the parent nitro compound (4.46) [1] ensures that downstream amine derivatives retain favorable CNS-oriented physicochemical properties.

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